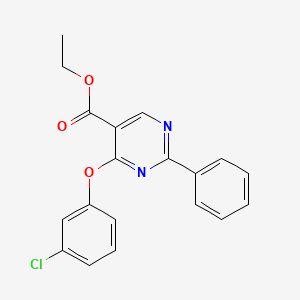

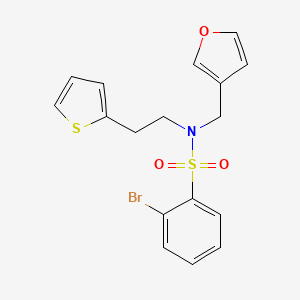

![molecular formula C16H16N2S B2717849 N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine CAS No. 380346-13-4](/img/structure/B2717849.png)

N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, also known as N-propyl-benzothiazol-2-amine (N-PBTA), is an organic compound that is used in a variety of scientific applications, including as a reagent in organic synthesis and as an inhibitor of enzymes. N-PBTA is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles, including N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, are recognized for their vast pharmaceutical applications. These compounds exhibit a broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Particularly, 2-arylbenzothiazoles are explored as potential antitumor agents. Their structural simplicity and synthesis ease allow for the development of chemical libraries aimed at discovering new chemical entities for market progression. Benzothiazoles' ability to act as ligands to various biomolecules has attracted medicinal chemists' interest, signaling their importance in drug discovery, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).

Chemistry and Properties

The chemistry and properties of benzothiazole derivatives, like this compound, have been extensively studied. These studies encompass the preparation procedures, properties of free organic compounds, and their various protonated or deprotonated forms. The review of such compounds, including their complexes, highlights the importance of exploring unknown analogues and the potential interest points they offer in fields like spectroscopy, structure, and biological activity (Boča, Jameson, & Linert, 2011).

Synthesis and Transformations

Recent trends in the chemistry of benzothiazoles, specifically the 2-amino and 2-mercapto substituted derivatives, reveal them as biologically active and industrially demanded compounds. New synthesis methods, adhering to green chemistry principles and employing simple reagents, have been developed. These methods allow for easy functionalization, presenting these molecules as versatile building blocks for organic synthesis, including the development of pharmacologically active heterocycles. This advancement facilitates the creation of new drugs and materials, showcasing the compound's relevance in modern pharmaceuticals (Zhilitskaya, Shainyan, & Yarosh, 2021).

Structural Modifications and Chemotherapeutics

Benzothiazoles and their derivatives have been structurally modified to enhance their pharmacological profiles, particularly as antitumor agents. This review emphasizes the development of benzothiazole scaffold and its conjugates as new antitumor agents, discussing their in vitro and in vivo screenings, structure-activity relationships (SAR), and potential therapeutic applications. The findings suggest that despite some benzothiazole derivatives showing potent anticancer activity, further characterization of their toxicity is needed for safe clinical use (Ahmed et al., 2012).

Mechanism of Action

Pharmacokinetics

- Information on absorption is not available . The compound’s distribution within the body depends on factors like lipophilicity, protein binding, and tissue permeability. Enzymes in the liver or other tissues likely metabolize the compound. Elimination occurs through urine, feces, or other routes.

properties

IUPAC Name |

N-(2-propan-2-ylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11(2)12-7-3-4-8-13(12)17-16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOAAVFZUTYINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2717766.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)

![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)

![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)

![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)